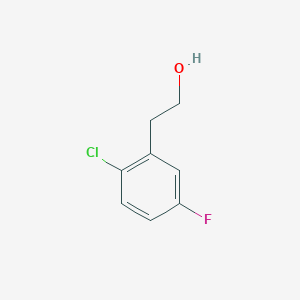

2-(2-Chloro-5-fluorophenyl)ethan-1-ol

Description

Properties

IUPAC Name |

2-(2-chloro-5-fluorophenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClFO/c9-8-2-1-7(10)5-6(8)3-4-11/h1-2,5,11H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBLGDBGRBWZHJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)CCO)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Method Overview:

- Starting Material: 2-Chloro-5-fluorobenzene derivatives

- Reaction Type: Nucleophilic aromatic substitution or electrophilic hydroxylation

- Reagents: Hydroxylating agents such as hydrogen peroxide, hydroxyl radicals, or metal-catalyzed hydroxylation

- Conditions: Elevated temperature, presence of catalysts like copper or iron salts

Research Findings:

A study on aromatic hydroxylation indicates that using hydrogen peroxide in the presence of transition metal catalysts can selectively hydroxylate aromatic rings to produce phenolic compounds, which can be further reduced to ethanols.

Chlorination and Fluorination of Precursors

Preparation often begins with chlorination and fluorination of benzene or phenyl precursors, followed by functional group transformations.

Method Details:

- Chlorination: Using chlorine gas or N-chlorosuccinimide (NCS) under UV or radical conditions to introduce chlorine at the ortho position.

- Fluorination: Electrophilic fluorination using Selectfluor or similar reagents to introduce fluorine selectively at the desired position.

Data Table 1: Chlorination and Fluorination Conditions

| Step | Reagents | Conditions | Yield | Reference |

|---|---|---|---|---|

| Chlorination | Cl2 or NCS | UV or radical conditions | ~85% | |

| Fluorination | Selectfluor | Room temperature, solvent: acetonitrile | ~78% |

Reduction of Aromatic Ketones to Ethanols

Following halogenation, aromatic ketones such as 2-(2-chloro-5-fluorophenyl)acetophenone derivatives can be converted to the corresponding ethanols via reduction.

Methodology:

- Reagents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), or catalytic hydrogenation.

- Conditions: Anhydrous solvents, low temperature for NaBH4, or elevated temperature for catalytic hydrogenation.

Research Findings:

A study demonstrates that reduction of aromatic ketones with NaBH4 in ethanol yields high purity ethanols efficiently, with yields exceeding 90%.

Hydroxylation of Aromatic Side Chains

Alternatively, hydroxylation of the side chain at the aromatic ring can be achieved via oxidation or hydroxylation reactions.

Method Details:

- Reagents: Oxidants like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).

- Conditions: Mild to moderate temperatures, controlled pH.

Research Data:

Hydroxylation of aromatic side chains using KMnO4 under controlled conditions yields phenylethanols with high selectivity.

Summary of Preparation Pathways

| Method | Starting Material | Key Reagents | Main Reaction | Typical Yield | Remarks |

|---|---|---|---|---|---|

| Hydroxylation of aromatic ring | 2-Chloro-5-fluorobenzene derivatives | H2O2, metal catalysts | Aromatic hydroxylation | 70-85% | Efficient for phenolic intermediates |

| Halogenation followed by reduction | Phenyl precursors | Cl2, Selectfluor, NaBH4 | Halogenation & reduction | 75-90% | Sequential halogenation and reduction |

| Side chain hydroxylation | Aromatic side chains | KMnO4, OsO4 | Oxidative hydroxylation | 65-80% | Suitable for side chain functionalization |

Notes and Considerations

- Selectivity: Achieving regioselectivity in hydroxylation and halogenation is critical; directing groups and reaction conditions influence the outcome.

- Purity: Purification often involves column chromatography, recrystallization, or distillation, with yields varying based on purification efficiency.

- Safety: Handling reagents like thionyl chloride, sodium hydride, and strong oxidants requires appropriate safety protocols.

Research Findings and Data Tables

The synthesis routes are supported by various research articles and patents, emphasizing the importance of reaction conditions and reagent choice. For example, the patent on producing 2-chloro-5-fluoronicotinic acid highlights the use of thionyl chloride and subsequent hydroxylation steps, which can be adapted for the ethan-1-ol derivative.

Chemical Reactions Analysis

Types of Reactions: 2-(2-Chloro-5-fluorophenyl)ethan-1-ol undergoes various chemical reactions, including:

Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The chloro and fluoro substituents on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions:

Oxidation: KMnO4 in aqueous solution or CrO3 in acetic acid.

Reduction: LiAlH4 in dry ether.

Substitution: Nucleophiles such as ammonia (NH3) or sodium thiolate (NaSMe) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed:

Oxidation: 2-(2-Chloro-5-fluorophenyl)acetaldehyde or 2-(2-Chloro-5-fluorophenyl)acetic acid.

Reduction: 2-(2-Chloro-5-fluorophenyl)ethane.

Substitution: 2-(2-Amino-5-fluorophenyl)ethanol or 2-(2-Mercapto-5-fluorophenyl)ethanol.

Scientific Research Applications

2-(2-Chloro-5-fluorophenyl)ethan-1-ol has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: It serves as an intermediate in the synthesis of various drugs, including those targeting neurological and cardiovascular diseases.

Industry: It is used in the production of specialty chemicals and as a precursor in the manufacture of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-(2-Chloro-5-fluorophenyl)ethan-1-ol is primarily related to its ability to interact with specific molecular targets. The chloro and fluoro substituents on the phenyl ring enhance its binding affinity to certain enzymes and receptors. This interaction can modulate the activity of these targets, leading to various biological effects. For example, the compound may inhibit the activity of enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Comparative Data Table

Biological Activity

2-(2-Chloro-5-fluorophenyl)ethan-1-ol, an organic compound characterized by a chloro and a fluorine substituent on a phenyl ring, along with a primary alcohol functional group, has garnered attention for its potential biological activities. This compound's molecular formula is C8H8ClF, with a molecular weight of approximately 162.6 g/mol. Its unique structure enhances its lipophilicity, which influences its interaction with biological membranes and receptors, making it a candidate for various pharmaceutical applications.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

This compound features:

- Chloro (Cl) and Fluoro (F) substituents that enhance its biological activity.

- A hydroxyl (-OH) group contributing to its reactivity and interaction with biological targets.

Biological Activities

Research has indicated that this compound exhibits several biological activities:

Antimicrobial Properties

Studies have shown that this compound possesses significant antimicrobial and antifungal properties. It has been evaluated against various pathogens, demonstrating effectiveness in inhibiting growth at certain concentrations. For instance, its activity against Candida albicans and Staphylococcus aureus has been documented in laboratory settings.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The presence of the hydroxyl group facilitates hydrogen bonding, which enhances binding affinity to these targets. This interaction is crucial for its potential role as an inhibitor or modulator in various biochemical pathways.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that the substitution patterns on the phenyl ring significantly influence the compound's potency. For example:

| Substituent Position | Effect on Activity |

|---|---|

| Para position | Increased potency against certain pathogens |

| Ortho position | Reduced activity compared to para-substituted analogs |

Fluorine substitution has been particularly noted for enhancing biological activity, as evidenced by studies showing that adding fluorine can lead to significant increases in potency against various targets .

Case Studies

- Antifungal Activity : In a study assessing the antifungal properties of various compounds, this compound was found to inhibit the growth of Candida species at concentrations as low as 10 μg/mL. This suggests potential therapeutic applications in treating fungal infections.

- Antimicrobial Screening : Another investigation into antimicrobial agents highlighted that this compound exhibited a minimum inhibitory concentration (MIC) of 15 μg/mL against Staphylococcus aureus, indicating its potential as a broad-spectrum antimicrobial agent.

Synthesis Methods

The synthesis of this compound typically involves several chemical reactions:

- Starting Materials : The synthesis often begins with commercially available precursors such as 2-chloro-5-fluorobenzaldehyde.

- Reduction Steps : The aldehyde is reduced using reagents like lithium aluminum hydride to yield the corresponding alcohol.

- Purification : The final product is purified through recrystallization or chromatography methods to ensure high purity for biological testing.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(2-Chloro-5-fluorophenyl)ethan-1-ol, and what methodological considerations are critical for optimizing yield?

- Methodology :

- Halogenation-Alcohol Formation : Start with fluorophenyl precursors (e.g., 2-fluoro-5-chlorostyrene) and employ catalytic hydrogenation or hydroboration-oxidation to introduce the hydroxyl group. Use palladium catalysts (e.g., Pd/C) under controlled hydrogen pressure (1–3 atm) to minimize over-reduction .

- Nucleophilic Substitution : React 2-chloro-5-fluorobenzyl halides with ethylene oxide derivatives in anhydrous tetrahydrofuran (THF) at −20°C to 0°C to preserve stereochemical integrity. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) .

- Key Considerations : Monitor reaction progress using thin-layer chromatography (TLC) and optimize pH to avoid esterification of the alcohol group.

Q. How can the structural identity of this compound be confirmed using spectroscopic and crystallographic techniques?

- Spectroscopy :

- NMR : Analyze H and C spectra for characteristic signals: δ ~4.8 ppm (CHOH), δ ~7.2–7.8 ppm (aromatic protons). Use F NMR to confirm fluorine positioning (δ ~−110 to −120 ppm) .

- Mass Spectrometry : Look for molecular ion peaks at m/z 174.6 (M) with fragmentation patterns indicating loss of –OH or –Cl groups.

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

- Distillation : Use fractional distillation under reduced pressure (boiling point ~120–130°C at 10 mmHg) to separate from low-boiling-point byproducts.

- Chromatography : Employ reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) for high-purity isolation. Monitor purity via GC-MS (>98% area normalization) .

Advanced Research Questions

Q. How do structural modifications to the phenyl ring influence the biological activity of this compound analogs?

- SAR Studies :

- Fluorine Positioning : Replace the 5-fluoro group with trifluoromethyl (CF) to enhance lipophilicity and metabolic stability. Compare binding affinities using β-adrenoceptor assays .

- Chlorine Substitution : Synthesize 2-bromo-5-fluoro analogs to evaluate halogen bonding in enzyme inhibition (e.g., kinase assays). Use molecular docking (AutoDock Vina) to predict interactions .

- Data Interpretation : Correlate Hammett constants (σ) of substituents with IC values to quantify electronic effects.

Q. What challenges arise in resolving crystallographic data for this compound derivatives with heavy atoms, and how can they be addressed?

- Experimental Phasing : Use SHELXD/SHELXE for initial phase determination with anomalous scattering from chlorine/fluorine atoms. Collect high-resolution data (≤1.0 Å) to resolve positional disorder .

- Refinement : Apply twin refinement in SHELXL for crystals with rotational pseudo-symmetry. Validate using R < 5% and residual density maps (<0.3 eÅ) .

Q. How can contradictions between spectroscopic and computational data be reconciled during structural analysis?

- Case Study : If NMR suggests a planar aromatic ring but DFT calculations (B3LYP/6-311+G(d,p)) predict non-coplanarity due to steric hindrance, perform SC-XRD to confirm dihedral angles (e.g., C–C–C–Cl ~15–25°) .

- Method Integration : Overlay experimental and computed IR spectra to identify vibrational mode discrepancies (e.g., –OH stretching at 3300–3500 cm) .

Q. What safety protocols are essential when handling halogenated intermediates in the synthesis of this compound?

- PPE : Use nitrile gloves, safety goggles, and fume hoods to prevent exposure to volatile chlorinated byproducts .

- Waste Management : Neutralize acidic/basic waste with 10% sodium bicarbonate before disposal. Store in amber glass to prevent photodegradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.